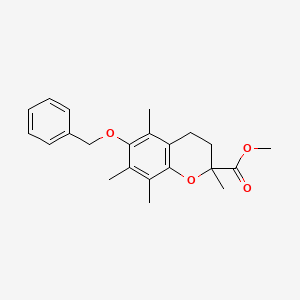

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Description

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a synthetic chroman derivative characterized by a benzyloxy substituent at the 6-position and a methyl ester group at the 2-position of the chroman ring. Chroman derivatives are structurally related to tocopherols (vitamin E) and are widely studied for their antioxidant properties and synthetic versatility. The benzyloxy group in this compound serves as a protective moiety, enhancing stability during synthetic processes while modulating lipophilicity and reactivity. Its structural framework makes it a valuable intermediate in pharmaceutical and biochemical research, particularly in the development of antioxidants and prodrugs .

Properties

IUPAC Name |

methyl 2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-14-15(2)20-18(11-12-22(4,26-20)21(23)24-5)16(3)19(14)25-13-17-9-7-6-8-10-17/h6-10H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBIGPUGBNBTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)OC)C)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5,7,8-tetramethylchroman-2-carboxylic acid and benzyl alcohol.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the methyl ester with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-methanol.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate exhibits strong antioxidant properties similar to those of Trolox. Its ability to scavenge free radicals makes it a valuable compound in various fields:

- Food Industry : Used as a food preservative to prevent oxidative degradation.

- Pharmaceuticals : Investigated for its potential in treating oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of various Trolox derivatives, including this compound. The results indicated that this compound effectively reduced lipid peroxidation in biological systems, demonstrating its potential as a neuroprotective agent against oxidative damage .

Chiral Dopants for Liquid Crystals

The compound has been synthesized as a chiral dopant for nematic liquid crystals. Its rigid core structure allows it to influence the optical properties of liquid crystal displays (LCDs).

Synthesis and Application

Research by Shitara et al. (2000) detailed the synthesis of optically active 6-benzyloxy-2-methylchroman-2-carboxylic acid derivatives. These derivatives were tested as chiral dopants and showed promising results in enhancing the helical twisting power of liquid crystals .

Neuroprotective Agents

Due to its antioxidant properties, this compound is being explored as a neuroprotective agent.

Research Findings

A study conducted on nitrone derivatives of Trolox revealed that these compounds exhibited neuroprotective effects in vitro by scavenging free radicals and inhibiting lipid peroxidation in neuronal cells . This suggests that this compound may have similar protective effects.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug formulation and development. Its solubility profile indicates high bioavailability potential.

The synthesis of this compound involves complex organic reactions that allow for structural modifications to enhance its biological activity.

Synthetic Pathways

Research has shown various synthetic routes leading to the formation of this compound from readily available precursors. The synthesis typically involves:

- Alkylation reactions

- Esterification processes

- Chiral resolution techniques

These methods allow chemists to tailor the compound's properties for specific applications in research and industry .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often relate to the reduction of oxidative stress and the modulation of signaling pathways associated with inflammation and cell survival.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Benzyloxy and TBDMS groups increase lipophilicity compared to hydroxyl or methoxy groups, affecting membrane permeability and biodistribution .

- Reactivity : Hydroxyl-containing derivatives (e.g., Trolox) exhibit higher antioxidant activity due to radical scavenging, while protected derivatives (benzyloxy, Boc, TBDMS) are more stable but less bioactive .

- Stereochemistry : Chiral centers (e.g., R-configuration in Trolox methyl ether) influence biological activity and metabolic pathways .

Antioxidant Activity

- Trolox : Exhibits potent DPPH radical scavenging (IC50 ~7.5 mg/L) and FRAP activity (1179 μmol TE/g), serving as a benchmark in antioxidant assays .

- Benzyloxy Derivative : Expected to have reduced antioxidant capacity due to the electron-withdrawing benzyloxy group but higher stability under oxidative conditions .

- Vitamin E Glucoside : A water-soluble derivative with comparable radical scavenging to Trolox (>1,000 mg/mL solubility) .

Physical and Chemical Properties

| Property | This compound | Trolox | Trolox Methyl Ether |

|---|---|---|---|

| Melting Point | Not reported | 188°C | Not reported |

| Solubility | Lipophilic (organic solvents) | Water-soluble | Moderate (organic solvents) |

| Stability | High (benzyloxy protection) | Prone to oxidation | Moderate |

Biological Activity

Methyl 6-(benzyloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a derivative of the tetramethylchroman family, which has garnered attention due to its potential biological activities. This compound is structurally related to antioxidants and has been studied for various therapeutic applications. The following sections will explore its biological activity, including antioxidant and antibacterial properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. This compound exhibits significant antioxidant properties.

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. Studies have shown that it can effectively reduce oxidative stress markers in various biological systems.

Comparative Antioxidant Activity

A comparative analysis of the antioxidant activity of this compound with other known antioxidants is presented in Table 1:

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains.

Efficacy Against Bacteria

Research indicates that this compound shows broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 2:

Case Studies

Several studies have documented the biological activities of this compound:

-

Study on Antioxidant Properties : A study published in the Journal of Biological Chemistry demonstrated that the compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress.

"The compound exhibited an IC50 value comparable to ascorbic acid in lipid peroxidation assays" .

-

Antibacterial Efficacy : Another research article highlighted its effectiveness against multi-drug resistant strains of bacteria. The study employed both in vitro and in vivo models to assess the antibacterial potency.

"this compound showed promising results against E. coli and S. aureus, indicating its potential as a therapeutic agent" .

Q & A

Q. Advanced Considerations

- Yield Optimization : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to prevent hydrolysis of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like over-alkylated derivatives .

How does solubility in organic solvents impact experimental design for this compound?

Basic Property Analysis

The compound’s methyl ester and benzyloxy groups enhance lipophilicity, making it soluble in polar aprotic solvents:

Q. Methodological Guidance

- Stock Solutions : Prepare in DMSO for biological assays, but ensure final DMSO concentrations <1% to avoid cellular toxicity.

- Crystallization : Use ethanol/water mixtures for recrystallization to improve purity .

What protecting group strategies are suitable for modifying the 6-position hydroxyl group in related chroman derivatives?

Advanced Synthesis

The 6-hydroxy group in chroman analogs (e.g., Trolox) is often protected to enable further functionalization:

Q. Data Comparison

| Protecting Group | Deprotection Method | Stability |

|---|---|---|

| Benzyl | H₂/Pd-C | Moderate |

| TBS | TBAF | High |

How can this compound be derivatized for analytical applications like HPLC?

Advanced Analytical Chemistry

The compound’s carboxylate group allows derivatization with fluorescent or electrochemical tags:

- Succinimidyl Ester Formation : React with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to create an activated ester for labeling biomolecules .

- HPLC Applications : Derivatives like succinimidyl (2R)-6-(tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate improve detection sensitivity in reverse-phase HPLC .

What methodologies are used to evaluate its antioxidant activity in biological systems?

Q. Basic Bioassay Design

- Trolox-Equivalent Antioxidant Capacity (TEAC) : Compare radical scavenging activity (e.g., ABTS⁺ assay) against 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) as a standard .

- Kinetic Studies : Measure rate constants for peroxyl radical quenching (e.g., ) using stopped-flow techniques .

Q. Advanced Protocol

- Cell-Based Assays : Use liposomal delivery systems to enhance cellular uptake of the hydrophobic compound .

How do stereochemical variations (e.g., S-enantiomers) affect its physicochemical and biological properties?

Advanced Stereochemistry

The (S)-enantiomer of Trolox (a structural analog) exhibits higher antioxidant activity due to optimized interaction with lipid membranes:

- Membrane Partitioning : (S)-Trolox shows 20% greater integration into lipid bilayers compared to the (R)-form .

- Enzymatic Recognition : Chiral HPLC (e.g., CHIRALPAK® AD-H column) resolves enantiomers, critical for structure-activity relationship (SAR) studies .

What stability challenges arise during storage and reaction conditions?

Q. Basic Stability

Q. Advanced Mitigation

- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

How can mechanistic insights into its radical scavenging activity guide derivative design?

Q. Advanced Kinetic Analysis

Q. Rate Constants for Analogues

| Derivative | |

|---|---|

| 6-Hydroxy-Trolox | |

| 6-Benzyloxy Derivative |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.